![molecular formula C21H13F3N4O2S2 B12342561 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12342561.png)
5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a unique combination of thiophene, oxadiazole, and thienopyrimidinone moieties, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the thienopyrimidinone core. Key steps include:
Formation of Thiophene Intermediate: Thiophene derivatives are synthesized through the Vilsmeier-Haack reaction, involving the formylation of thiophene.
Oxadiazole Synthesis: The oxadiazole ring is formed via cyclization reactions, often using hydrazides and carboxylic acids under dehydrating conditions.
Coupling Reactions: The thiophene and oxadiazole intermediates are coupled with the thienopyrimidinone core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and oxadiazole moieties.
Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and thienopyrimidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted thiophene and thienopyrimidinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.
Medicine
Anticancer: Shows promise as an anticancer agent by inducing apoptosis in cancer cells.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
Receptor Modulation: Interacts with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Inserts between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-thieno[2,3-d]pyrimidin-4-one
- 6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H-thieno[2,3-d]pyrimidin-4-one
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings and functional groups.
- Biological Activity : Exhibits a broader range of biological activities compared to similar compounds.
- Synthetic Accessibility : More challenging to synthesize due to the complexity of the synthetic routes.
This detailed article provides a comprehensive overview of 5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-{[2-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H13F3N4O2S2 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-3-[[2-(trifluoromethyl)phenyl]methyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H13F3N4O2S2/c1-11-15-19(32-16(11)18-26-17(27-30-18)14-7-4-8-31-14)25-10-28(20(15)29)9-12-5-2-3-6-13(12)21(22,23)24/h2-8,10H,9H2,1H3 |
InChI Key |
UAPNHCDXPRPSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3C(F)(F)F)C4=NC(=NO4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



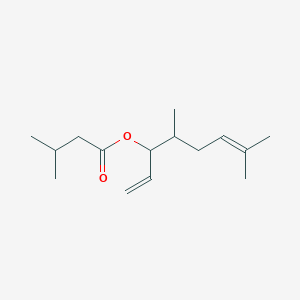
![(Z)-ethyl 2-(3-phenylacrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12342485.png)
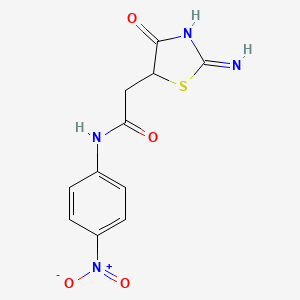

![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342505.png)
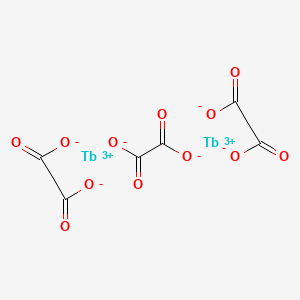
![Ethyl 2-[(2-{[(2-ethoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B12342511.png)
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12342515.png)

![6-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12342532.png)
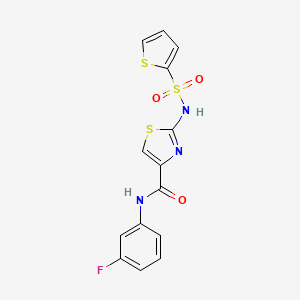
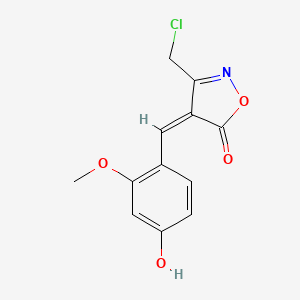
![15-(3-Methoxyphenyl)-14-sulfanylidene-13-thia-9,10,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,12(16)-pentaene-8,11-dione](/img/structure/B12342569.png)
